An In-depth Technical Guide to 4-Methylbenzoic Anhydride
An In-depth Technical Guide to 4-Methylbenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylbenzoic anhydride (B1165640), a key reagent and intermediate in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and discusses its applications, particularly in the context of pharmaceutical development.
Core Properties of 4-Methylbenzoic Anhydride
4-Methylbenzoic anhydride, also known as p-toluic anhydride, is a symmetrical anhydride derived from 4-methylbenzoic acid. Its reactivity is centered around the two electrophilic carbonyl carbons, making it an effective acylating agent.
Physicochemical Data
A summary of the key physicochemical properties of 4-methylbenzoic anhydride is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13222-85-0 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Appearance | White crystals or powder | [3] |
| Melting Point | 86-100 °C | [3][4] |
| IUPAC Name | (4-methylbenzoyl) 4-methylbenzoate | [3][4] |
| Synonyms | p-Toluic anhydride, 4,4'-Dimethylbenzoic anhydride | [4] |
| Sensitivity | Moisture sensitive | [4] |
Spectroscopic Data
Key spectroscopic data for the characterization of 4-methylbenzoic anhydride and its precursor, 4-methylbenzoic acid, are summarized below.
| Spectroscopic Technique | Key Features for 4-Methylbenzoic Anhydride | Key Features for 4-Methylbenzoic Acid | Reference(s) |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.3-8.1 ppm), Methyl protons (singlet, ~2.45 ppm) | Aromatic protons (multiplet, ~7.2-8.1 ppm), Methyl protons (singlet, ~2.4 ppm), Carboxylic acid proton (broad singlet, >10 ppm) | [1] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~162 ppm), Aromatic carbons, Methyl carbon (~22 ppm) | Carbonyl carbon (>170 ppm), Aromatic carbons, Methyl carbon (~22 ppm) | [1] |
| Infrared (IR) | C=O stretch (anhydride, two bands, ~1785 and 1723 cm⁻¹), C-O stretch | C=O stretch (carboxylic acid, ~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹) | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 4-methylbenzoic anhydride.
Synthesis of 4-Methylbenzoic Anhydride
This protocol is adapted from a general procedure for the synthesis of benzoic anhydrides from carboxylic acids using a dehydrating agent such as acetic anhydride.
Materials:
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4-Methylbenzoic acid
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Acetic anhydride
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (5%)
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Anhydrous magnesium sulfate
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Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid (1 equivalent) and acetic anhydride (1.5 equivalents).
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, dilute the reaction mixture with toluene.
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Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 4-methylbenzoic anhydride.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve a small amount of the synthesized 4-methylbenzoic anhydride in deuterated chloroform (B151607) (CDCl₃).
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Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
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Analysis: Analyze the resulting spectra for the characteristic chemical shifts and coupling patterns of the aromatic and methyl protons, as well as the carbonyl and aromatic carbons, to confirm the structure of the product.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a sample of the product as a KBr pellet or a thin film on a salt plate.
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Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
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Analysis: Identify the characteristic absorption bands for the anhydride functional group, particularly the two carbonyl stretching vibrations.
Gas Chromatography (GC):
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Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
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Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
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Analysis: Inject the sample and run a temperature program to separate the components. The retention time of the main peak can be compared to a standard to confirm the identity and purity of the 4-methylbenzoic anhydride.
Applications in Drug Development
Carboxylic anhydrides, including 4-methylbenzoic anhydride, are versatile reagents in organic synthesis and play a significant role in the development of pharmaceuticals. Their primary application is as acylating agents for the introduction of the 4-methylbenzoyl group into various molecules.
This functionality is crucial in the synthesis of:
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Active Pharmaceutical Ingredients (APIs): The 4-methylbenzoyl moiety can be a key structural component of a drug molecule, contributing to its biological activity.
-
Prodrugs: The anhydride can be used to temporarily modify a functional group in a drug to improve its pharmacokinetic properties, such as solubility or bioavailability.
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Intermediates: 4-Methylbenzoic anhydride is a valuable intermediate in multi-step syntheses of complex pharmaceutical compounds.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-methylbenzoic anhydride.
Caption: General workflow for the synthesis and purification of 4-methylbenzoic anhydride.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship between different analytical techniques used for the characterization of 4-methylbenzoic anhydride.
Caption: Logical workflow of analytical techniques for product characterization.
